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Compound of Interest

Compound Name: Glycine p-nitroanilide

Cat. No.: B555452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Glycine p-nitroanilide (GpA) protease

assay, a widely used method for measuring the activity of proteases that recognize and cleave

substrates after a glycine residue.

Principle of the Assay
The Glycine p-nitroanilide protease assay is a colorimetric method used to determine the

enzymatic activity of proteases. The assay utilizes a synthetic substrate, Glycine p-
nitroanilide, which consists of a glycine residue linked to a p-nitroaniline (pNA) chromophore.

[1] In the presence of a specific protease, the amide bond between the glycine and the pNA

group is hydrolyzed.[1] This enzymatic cleavage releases p-nitroaniline, a yellow-colored

product that absorbs light maximally at 405-410 nm.[1] The rate of pNA release, measured as

an increase in absorbance over time, is directly proportional to the protease activity.[1]

Key Applications
Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for proteases.[1]

Substrate Specificity: Screening protease activity against various synthetic substrates.[2]

Inhibitor Screening: Evaluating the potency of potential protease inhibitors in drug discovery.

Quality Control: Assessing the activity of purified protease preparations.
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Required Materials and Reagents
Reagent/Material Specifications Storage Temperature

Glycine p-nitroanilide
Protease substrate, powder

form
-20°C

Purified Protease Enzyme of interest As recommended

Assay Buffer
e.g., Tris-HCl, HEPES at the

optimal pH for the enzyme
4°C

Dimethyl sulfoxide (DMSO) For dissolving the substrate Room Temperature

96-well microplate Clear, flat-bottom Room Temperature

Microplate reader
Capable of measuring

absorbance at 405 nm
N/A

Pipettes and tips Calibrated micropipettes N/A

Experimental Protocol
This protocol provides a general framework for a 96-well plate format assay. Optimization of

enzyme and substrate concentrations may be required.

4.1. Reagent Preparation

Substrate Stock Solution: Prepare a 10-100 mM stock solution of Glycine p-nitroanilide in

DMSO.[1]

Substrate Working Solution: Dilute the substrate stock solution to the desired final

concentration in Assay Buffer. A range of concentrations (e.g., 0.1 x Km to 10 x Km) is

recommended for kinetic studies.[1] If the Km is unknown, a broad concentration range

should be tested.[1]

Enzyme Stock Solution: Prepare a stock solution of the purified protease in Assay Buffer.

Enzyme Working Solution: Dilute the enzyme stock solution to the desired final concentration

in Assay Buffer just before use. The enzyme concentration should be low enough to ensure
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the initial reaction rate is linear over the measurement period.[1] Keep the enzyme solution

on ice.[1]

4.2. Assay Procedure

Assay Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate.[1]

Substrate Addition: Add 25 µL of the substrate working solution to each well.[1]

Blank/Control Wells: For negative control (blank) wells, add 25 µL of Assay Buffer instead of

the enzyme solution.[1]

Reaction Initiation: To start the reaction, add 25 µL of the diluted enzyme solution to each

well.[1]

Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate

reader.[1] Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60

seconds) for a period of 10-30 minutes.[1]

Data Analysis
Calculate the Rate of Reaction: Determine the initial linear slope of the absorbance versus

time plot (ΔAbs/min) for each well.[1]

Convert Absorbance to Product Concentration: Use the Beer-Lambert law to calculate the

rate of product formation.[1][3]

Formula:Rate (M/min) = (ΔAbs/min) / (ε * l)

ΔAbs/min: The rate of change in absorbance per minute.

ε (Molar Extinction Coefficient): For p-nitroaniline at 405 nm, ε is approximately 8,800 M-

1cm-1.[1]

l (Path Length): The path length of the light in the well (in cm). This is typically provided

by the microplate reader manufacturer or can be determined empirically.
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Calculate Enzyme Activity: Express the enzyme activity in Units/mL or Units/mg. One unit (U)

is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute

under the specified conditions.[4]

Formula:Activity (U/mL) = [Rate (M/min) * Total Assay Volume (L) * 10^6] / Enzyme

Volume (L)
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Caption: Experimental workflow for the Glycine p-nitroanilide protease assay.
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Caption: Principle of the colorimetric reaction in the protease assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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